2-(acetylamino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
Overview
Description
2-(acetylamino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide is an organic compound with a distinct molecular structure comprising a thiophene ring fused with a hexahydrocyclooctane ring. This compound is notable for its diverse range of applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Step: : Starting from readily available precursors, the synthesis begins with the preparation of the hexahydrocyclooctane moiety, often derived from cyclooctene through hydrogenation under palladium catalysts.
Thiophene Ring Formation: : The thiophene ring is typically introduced via cyclization reactions, utilizing sulfur sources like Lawesson's reagent under controlled temperatures.
Acetylation and Amidation: : The final steps involve acetylation using acetic anhydride and subsequent amidation to introduce the acetylamino and carboxamide functionalities.
Industrial Production Methods
In an industrial setting, these reactions are scaled up using continuous flow reactors to ensure consistent product quality. Catalysts and solvents are recycled to minimize waste, and reaction conditions are optimized for high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound undergoes oxidation with agents like hydrogen peroxide, resulting in the formation of sulfoxide or sulfone derivatives.
Reduction: : Reduction reactions typically utilize lithium aluminum hydride, yielding amine derivatives.
Substitution: : Electrophilic aromatic substitution reactions are facilitated by reagents such as bromine or chlorine, introducing various substituents on the thiophene ring.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA)
Reduction: : Lithium aluminum hydride, sodium borohydride
Substitution: : Bromine, chlorine, iodine
Major Products Formed
Sulfoxides, sulfones from oxidation
Amines from reduction
Halogenated derivatives from substitution
Scientific Research Applications
Chemistry
This compound serves as a versatile intermediate in organic synthesis, aiding in the development of more complex molecules.
Biology
It is used in the study of enzyme inhibition and as a ligand in binding studies due to its specific functional groups.
Medicine
In medicinal chemistry, it is explored for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes and receptors.
Industry
In industrial applications, it is used in the synthesis of advanced materials, including polymers and specialty chemicals.
Mechanism of Action
The biological activity of 2-(acetylamino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide primarily involves its interaction with specific molecular targets. The acetylamino and carboxamide groups facilitate binding to enzyme active sites, potentially inhibiting enzymatic activity. This binding can interfere with biochemical pathways, modulating physiological responses.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiophene-3-carboxamide: : Differing in the presence of an amino group instead of an acetylamino group.
Cyclooct[b]thiophene: : Lacks the acetylamino and carboxamide groups, presenting different chemical reactivity.
Thiophene-2-carboxamide: : Smaller molecular structure, missing the hexahydrocyclooctane ring.
Uniqueness
2-(acetylamino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide stands out due to its unique combination of a thiophene ring fused with a hexahydrocyclooctane ring, along with its specific acetylamino and carboxamide functionalities. This distinctive structure imparts unique reactivity and biological activity, making it invaluable in various scientific disciplines.
Properties
IUPAC Name |
2-acetamido-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c1-8(16)15-13-11(12(14)17)9-6-4-2-3-5-7-10(9)18-13/h2-7H2,1H3,(H2,14,17)(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZGMWHTXGWGAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C2=C(S1)CCCCCC2)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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